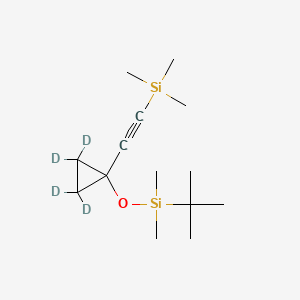

1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynyl-cyclopropane-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynyl-cyclopropane-d4 (abbreviated as t-Bu-CPD4) is a cyclopropane-d4 molecule with tert-butyldimethylsilyloxy and 2'-trimethylsilyl ethynyl substituents. It is a colorless, volatile liquid with a boiling point of 33-35 °C and a melting point of -78 °C. It is soluble in most organic solvents, including chloroform and ether. t-Bu-CPD4 is an important building block for organic synthesis and has a wide range of applications in the field of chemistry.

Scientific Research Applications

Synthesis and Characterization

1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynyl-cyclopropane-d4 is a compound involved in the synthesis and characterization of various organic molecules, highlighting its role in advancing organic synthesis methodologies. For instance, it is utilized in the stereocontrolled double ring expansion of fused allylidenecyclopropanes to yield hydroazulenes and other fused bicyclic systems, showcasing its versatility in complex organic transformations (Shook et al., 1993). Similarly, its derivatives have been studied for direct detection and characterization in solution, emphasizing its significance in transient intermediate studies (Kerst et al., 1997).

Catalysis and Cycloaddition Reactions

The compound plays a crucial role in catalysis and cycloaddition reactions, demonstrating its utility in developing synthetic methodologies. For example, it is involved in Trifluoromethanesulfonimide-catalyzed cycloaddition reactions, enabling the synthesis of complex molecules like 1-(tert-Butyldimethylsiloxy)-8-(Methoxycarbonyl)-6-Methylbicyclo[4.2.0]Octane, highlighting its application in enhancing reaction efficiencies (Takasu et al., 2006).

Development of New Synthetic Routes

It also contributes to the development of new synthetic routes for complex molecules. This is evidenced by its use in asymmetric cycloaddition reactions, offering new pathways for the synthesis of enantiomerically enriched compounds, which is crucial for the pharmaceutical industry (Yamazaki et al., 1996).

Properties

IUPAC Name |

tert-butyl-dimethyl-[2,2,3,3-tetradeuterio-1-(2-trimethylsilylethynyl)cyclopropyl]oxysilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28OSi2/c1-13(2,3)17(7,8)15-14(9-10-14)11-12-16(4,5)6/h9-10H2,1-8H3/i9D2,10D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQJCKDBRXHAPH-YQUBHJMPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1(CC1)C#C[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1(C#C[Si](C)(C)C)O[Si](C)(C)C(C)(C)C)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28OSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747272 |

Source

|

| Record name | tert-Butyl(dimethyl)({1-[(trimethylsilyl)ethynyl](~2~H_4_)cyclopropyl}oxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246820-34-7 |

Source

|

| Record name | tert-Butyl(dimethyl)({1-[(trimethylsilyl)ethynyl](~2~H_4_)cyclopropyl}oxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Cyano-N-[(phenylmethoxy)carbonyl]-L-2-aminobutanoyl-L-phenylalanine Methyl Ester](/img/no-structure.png)

![4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate](/img/structure/B1146759.png)